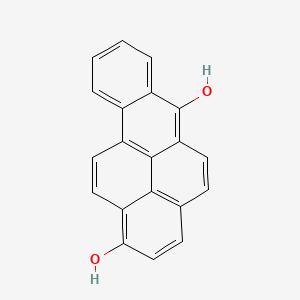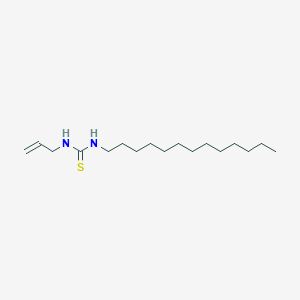
3-(4-Methylbenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylbenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one is an organic compound with a unique structure that combines a benzoxazinone core with a 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one typically involves the reaction of 4-methylbenzoyl chloride with 2-aminophenol under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazinone ring. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoxazinone ring to a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-(4-Methylbenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Yttrium 3-(4-methylbenzoyl)propanoate: This compound has similar structural features and is used as a corrosion inhibitor.
Lanthanum 4-hydroxycinnamate: Another compound with similar applications in corrosion inhibition.
Uniqueness
3-(4-Methylbenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one is unique due to its specific benzoxazinone structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62758-36-5 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-(4-methylbenzoyl)-4H-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C16H13NO3/c1-11-6-8-12(9-7-11)15(18)17-10-13-4-2-3-5-14(13)16(19)20-17/h2-9H,10H2,1H3 |
InChI Key |
PTJNJUYSXAUOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5Z)-6-Phenyl-3,4-dihydro-1,5-benzodiazocin-1(2H)-yl]ethan-1-one](/img/structure/B14518828.png)
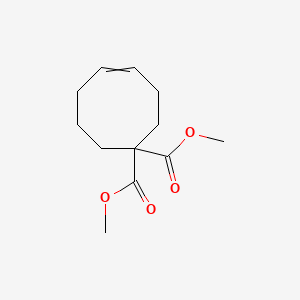

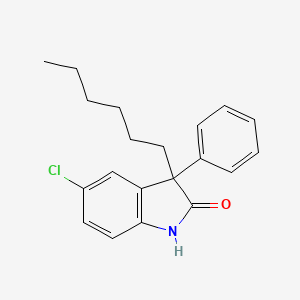
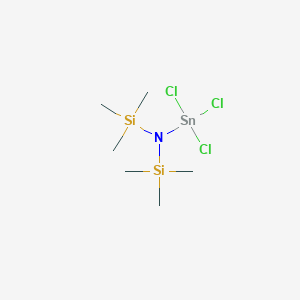


![1-Nonyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14518874.png)
![Tributyl[(3,7-dimethylocta-2,6-dien-1-YL)oxy]stannane](/img/structure/B14518879.png)

